molecular formula C11H13ClN2O B12513939 N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine

Katalognummer: B12513939
Molekulargewicht: 224.68 g/mol
InChI-Schlüssel: OHVHYPASLWQTLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine is a chemical compound with the molecular formula C11H13ClN2O. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities . This compound is characterized by the presence of a tert-butyl group, a chlorine atom, and an oxazole ring fused with a benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine typically involves the reaction of 5-chloro-2-aminobenzoic acid with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced purification techniques, such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole and amine derivatives, which can be further utilized in different chemical and biological applications .

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound exhibits potential biological activities, making it a candidate for drug discovery and development.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-tert-Butyl-5-chlorobenzo[d]oxazol-2-amine can be compared with other similar oxazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13ClN2O

Molekulargewicht

224.68 g/mol

IUPAC-Name

N-tert-butyl-5-chloro-1,3-benzoxazol-2-amine

InChI

InChI=1S/C11H13ClN2O/c1-11(2,3)14-10-13-8-6-7(12)4-5-9(8)15-10/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

OHVHYPASLWQTLD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC1=NC2=C(O1)C=CC(=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.